N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C25H24N4O3S and a molecular weight of 460.559 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves multiple steps. One common synthetic route includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid, and it is carried out under reflux conditions to ensure complete reaction
Chemical Reactions Analysis
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its antitumor effects .
Comparison with Similar Compounds
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared to similar compounds such as:
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: This compound has a similar structure but with different positions of the benzyloxy and methoxy groups, which may affect its reactivity and biological activity.
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This derivative includes additional functional groups that may enhance its biological properties.
Properties
Molecular Formula |
C25H24N4O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-29-21-11-7-6-10-20(21)27-25(29)33-17-24(30)28-26-15-19-12-13-22(23(14-19)31-2)32-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+ |
InChI Key |
JXDRLOYDJMOQIU-CVKSISIWSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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